molecular formula C11H15Cl2N3S B2366061 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride CAS No. 2097895-33-3

3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride

Cat. No.: B2366061
CAS No.: 2097895-33-3
M. Wt: 292.22
InChI Key: QIVVQUQYZTYCGO-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a thiazole ring and an aminomethyl group, contributing to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride typically involves the coupling of diazonium salts of the appropriate amine in acetic acid with a thiazole derivative. The reaction is carried out in dioxane, where the nucleophilic C-5 active methylene yields the corresponding derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride
  • 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles

Uniqueness

3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride is unique due to its specific structure, which includes both a thiazole ring and an aminomethyl group. This combination contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

3-[4-(aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c1-7-2-3-8(13)4-10(7)11-14-9(5-12)6-15-11;;/h2-4,6H,5,12-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVVQUQYZTYCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=NC(=CS2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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